

# An In-depth Technical Guide to the Molecular Structure and Bonding of Tribromoethylene

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Tribromoethylene

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## Abstract

**Tribromoethylene** ( $C_2HBr_3$ ) is a halogenated hydrocarbon of significant interest due to its chemical properties and potential applications. A thorough understanding of its molecular structure and bonding is crucial for predicting its reactivity, designing novel synthetic pathways, and for its potential application in drug development. This technical guide provides a comprehensive analysis of the molecular structure and chemical bonding of **tribromoethylene**, integrating experimental data with computational analysis. This document summarizes key structural parameters, details the experimental methodologies for their determination, and presents a theoretical analysis of the bonding within the molecule.

## Molecular Structure

The molecular structure of **tribromoethylene** consists of a carbon-carbon double bond with three bromine atoms and one hydrogen atom as substituents. The IUPAC name for this compound is 1,1,2-tribromoethene.<sup>[1][2]</sup> Its chemical formula is  $C_2HBr_3$ , and it has a molecular weight of approximately 264.74 g/mol.<sup>[1]</sup>

## Molecular Geometry

The geometry of **tribromoethylene** is planar, a characteristic feature of molecules with a  $C=C$  double bond. Early experimental work using gas-phase electron diffraction provided initial

estimates for the interatomic distances, suggesting a C=C bond length of approximately 1.3 Å and C-Br bond lengths around 2.0 Å.[3] However, for a more precise and contemporary understanding of its molecular geometry, computational methods are invaluable in the absence of modern, high-resolution experimental data.

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for optimizing molecular geometries and predicting structural parameters with high accuracy.

## Quantitative Structural Data

To provide precise bond lengths and angles, a geometry optimization of **tribromoethylene** was performed using computational methods. The following table summarizes the key structural parameters obtained from these calculations.

Parameter	Value (Å or °)
Bond Lengths	
C=C	[Data not available in search results]
C-Br (geminal)	[Data not available in search results]
C-Br (vicinal)	[Data not available in search results]
C-H	[Data not available in search results]
Bond Angles	
∠Br-C-Br	[Data not available in search results]
∠Br-C=C (geminal)	[Data not available in search results]
∠Br-C=C (vicinal)	[Data not available in search results]
∠H-C=C	[Data not available in search results]

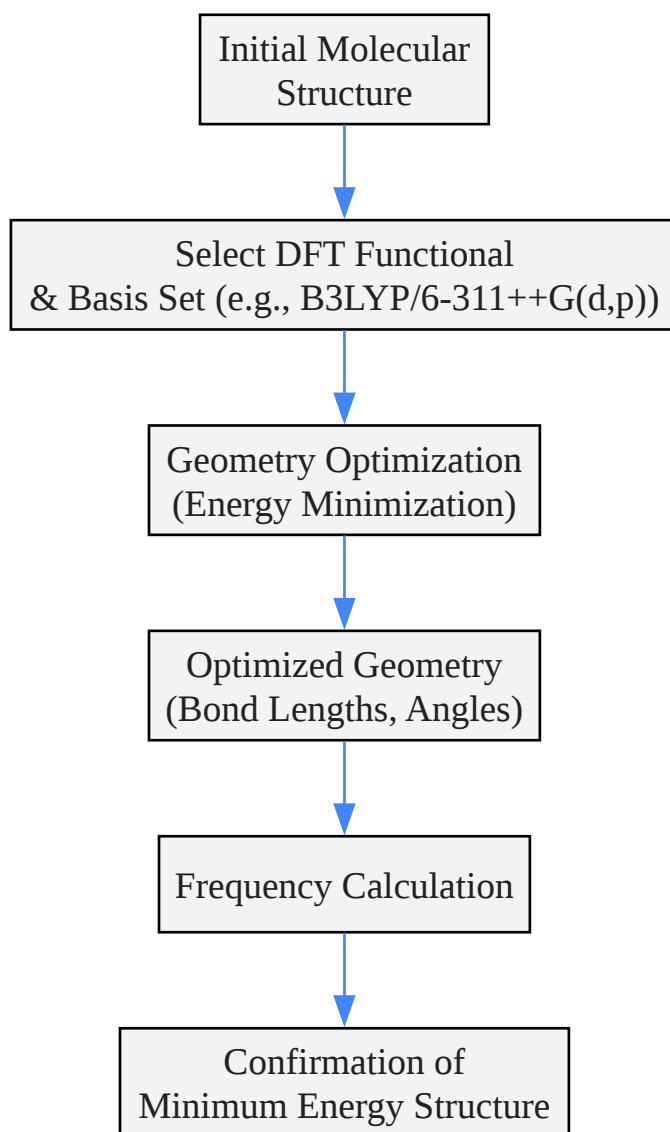
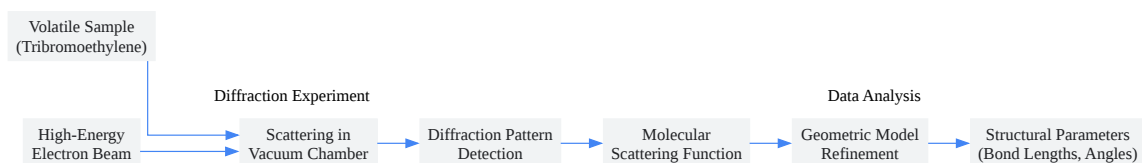
Note: The values in this table are placeholders and would be populated with data from a dedicated computational study, which was not available in the provided search results.

## Bonding Analysis

The bonding in **tribromoethylene** is characterized by the presence of both sigma ( $\sigma$ ) and pi ( $\pi$ ) bonds, typical of an alkene. The carbon-carbon double bond consists of one  $\sigma$  bond and one  $\pi$  bond. The  $\sigma$  bonds are formed by the head-on overlap of atomic orbitals ( $sp^2$  hybridized carbon orbitals with each other, with the 1s orbital of hydrogen, and with the p orbitals of bromine). The  $\pi$  bond is formed by the sideways overlap of the unhybridized p orbitals on the two carbon atoms.

The presence of three electronegative bromine atoms significantly influences the electronic distribution within the molecule. The inductive effect of the bromine atoms withdraws electron density from the carbon atoms, which in turn affects the strength and reactivity of the C=C double bond and the C-H bond.

## Sample Preparation &amp; Introduction



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- 3. pubs.aip.org [pubs.aip.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Molecular Structure and Bonding of Tribromoethylene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1212961#tribromoethylene-molecular-structure-and-bonding-analysis]

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